Cas no 1153539-89-9 (N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide)

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide structure
1153539-89-9 structure
Product name:N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
CAS No:1153539-89-9
MF:C11H16N2O2S
Molecular Weight:240.321941375732
MDL:MFCD12143755
CID:5176642
PubChem ID:43589191

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
    • 5-Isoquinolinesulfonamide, 1,2,3,4-tetrahydro-N,N-dimethyl-
    • MDL: MFCD12143755
    • インチ: 1S/C11H16N2O2S/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-5,12H,6-8H2,1-2H3
    • InChIKey: NRQSAZPAMUQRQM-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CC2CNCCC=21)(N(C)C)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 334
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 57.8

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-205158-0.25g
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
1153539-89-9
0.25g
$642.0 2023-09-16
Enamine
EN300-205158-0.05g
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
1153539-89-9
0.05g
$587.0 2023-09-16
Enamine
EN300-205158-0.5g
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
1153539-89-9
0.5g
$671.0 2023-09-16
Enamine
EN300-205158-1.0g
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
1153539-89-9
1g
$699.0 2023-06-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01029494-5g
N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
1153539-89-9 95%
5g
¥9926.0 2023-04-05
Enamine
EN300-205158-5g
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
1153539-89-9
5g
$2028.0 2023-09-16
Enamine
EN300-205158-1g
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
1153539-89-9
1g
$699.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421903-2.5g
n,n-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
1153539-89-9 95%
2.5g
¥10672.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1421903-1g
n,n-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
1153539-89-9 95%
1g
¥4678.00 2024-08-09
Enamine
EN300-205158-2.5g
N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide
1153539-89-9
2.5g
$1370.0 2023-09-16

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide 関連文献

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamideに関する追加情報

Recent Advances in the Study of N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide (CAS: 1153539-89-9)

In recent years, the compound N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide (CAS: 1153539-89-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique tetrahydroisoquinoline scaffold and sulfonamide functional group, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound for drug development.

One of the key areas of research has been the exploration of its biological activity. Recent findings indicate that N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide exhibits notable inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory and neurodegenerative pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of monoamine oxidase B (MAO-B), suggesting potential applications in the treatment of Parkinson's disease.

The synthetic chemistry community has also made strides in optimizing the production of this compound. A novel, high-yield synthesis route was reported in Organic Letters, which utilizes a catalytic asymmetric hydrogenation step to achieve enantioselective formation of the tetrahydroisoquinoline core. This advancement not only improves the scalability of the compound but also opens doors for the development of chiral derivatives with enhanced biological activity.

Furthermore, computational studies have provided insights into the molecular interactions of N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide with its biological targets. Molecular docking simulations and density functional theory (DFT) calculations have revealed key binding motifs and electronic properties that contribute to its inhibitory activity. These findings are instrumental in guiding the design of next-generation analogs with improved potency and selectivity.

In conclusion, the growing body of research on N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide (CAS: 1153539-89-9) underscores its potential as a versatile scaffold in drug discovery. Continued efforts in synthetic optimization, biological evaluation, and computational modeling are expected to further unlock its therapeutic applications, paving the way for novel treatments in neurology and beyond.

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